molecular formula C12H8Cl2N2O2S B5637326 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5637326
M. Wt: 315.2 g/mol
InChI Key: LYXJKNMBZRODRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the condensation of furfuryl amine and ethyl cyano acetate, followed by reactions with chloroacetophenone, sulfur, and diethyl amine to yield the desired compound. These processes are characterized by spectroscopic techniques such as IR, 1H NMR, and mass spectrometry to confirm the structure of the synthesized compounds (Arora et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction data. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in the monoclinic space group P21/n, with specific unit cell dimensions and a strong intramolecular hydrogen bond, indicating the stability and specific spatial arrangement of these molecules (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactivity studies show that compounds like N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, indicating a high level of reactivity and the potential for diverse chemical modifications (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of these compounds are typically characterized by their crystalline structure, melting points, and solubility. The detailed crystallographic analysis provides insight into the compound's stability and potential applications based on its physical state and solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical reagents, stability under various conditions, and the ability to form derivatives, are crucial for understanding the compound's utility in various chemical reactions and potential industrial applications. The analysis of these properties is based on experimental data from reactions with isocyanides, dialkyl acetylenedicarboxylates, and other components to synthesize novel compounds with potential biological activity (Sayahi et al., 2015).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-7-3-4-9(8(14)6-7)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXJKNMBZRODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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